molecular formula C12H9I B12611425 (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene CAS No. 648933-37-3

(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene

Katalognummer: B12611425
CAS-Nummer: 648933-37-3
Molekulargewicht: 280.10 g/mol
InChI-Schlüssel: PYCRXCCNOOGHDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene: is a chemical compound with the molecular formula C12H9I. This compound is characterized by the presence of an iodine atom attached to a hexa-3,5-dien-1-yn-3-yl group, which is further connected to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene can be achieved through the rhodium-catalyzed dimerization of diynes. This method involves the use of Rh(COD)2OTf as the metal source and toluene as the solvent. The reaction conditions are optimized to ensure high selectivity and yield of the desired benzene derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed cycloaddition reactions. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .

Biology and Medicine: Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and versatility make it suitable for creating materials with specific properties .

Wirkmechanismus

The mechanism of action of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Vergleich Mit ähnlichen Verbindungen

  • (6-Bromohexa-3,5-dien-1-yn-3-yl)benzene
  • (6-Chlorohexa-3,5-dien-1-yn-3-yl)benzene
  • (6-Fluorohexa-3,5-dien-1-yn-3-yl)benzene

Uniqueness: Compared to its similar compounds, (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in certain chemical reactions and applications .

Eigenschaften

CAS-Nummer

648933-37-3

Molekularformel

C12H9I

Molekulargewicht

280.10 g/mol

IUPAC-Name

6-iodohexa-3,5-dien-1-yn-3-ylbenzene

InChI

InChI=1S/C12H9I/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h1,3-10H

InChI-Schlüssel

PYCRXCCNOOGHDO-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=CC=CI)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.